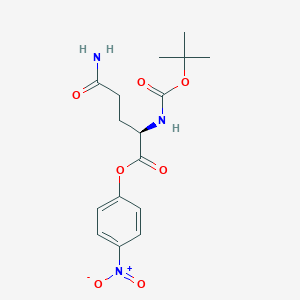

Boc-D-Gln-ONp

描述

Boc-D-Gln-ONp, also known as tert-butoxycarbonyl-D-glutamine 4-nitrophenyl ester, is a derivative of glutamine. It is commonly used in peptide synthesis due to its ability to act as a protecting group for amino acids. The compound has the molecular formula C16H21N3O7 and a molecular weight of 367.35 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Boc-D-Gln-ONp is synthesized through the esterification of Boc-D-glutamine with 4-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure consistency and efficiency. The compound is purified using chromatographic methods to achieve high purity levels required for research and industrial applications .

化学反应分析

Types of Reactions

Boc-D-Gln-ONp undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-D-glutamine and 4-nitrophenol.

Substitution: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acids or bases at room temperature.

Substitution: Requires nucleophiles such as amines or thiols in the presence of a base like triethylamine

Major Products Formed

Hydrolysis: Boc-D-glutamine and 4-nitrophenol.

Substitution: Various derivatives depending on the nucleophile used

科学研究应用

Peptide Synthesis

Boc-D-Gln-ONp serves as an essential building block for synthesizing peptides. The compound is particularly valued for its protective Boc (tert-butoxycarbonyl) group, which shields the amino group during peptide formation. This protection allows for selective reactions, facilitating the assembly of complex peptide structures.

Key Case Studies

- Synthesis of Substance P Peptides : In a study, this compound was used to couple with deprotected pentapeptides, demonstrating its effectiveness in forming sequential peptides through standard coupling reactions in dimethylformamide (DMF) .

- Large Peptide Construction : The compound was successfully employed in a strategy to condense peptide segments, showcasing its utility in generating larger peptide chains with high purity .

Enzyme-Substrate Interaction Studies

The compound is instrumental in investigating enzyme-substrate interactions. By modifying the substrate with this compound, researchers can analyze how changes in the substrate structure affect enzymatic activity.

Key Findings

- Hydrolytic Activity Enhancement : Research utilizing computational methods has identified potential mutants of enzymes like Bacillus circulans xylanase that exhibit increased hydrolytic activity when interacting with substrates modified by this compound . This insight aids in designing more effective enzymes for industrial applications.

Drug Development

In medicinal chemistry, this compound is pivotal in developing peptide-based therapeutics. Its ability to form stable peptide bonds while maintaining the integrity of the active pharmaceutical ingredients makes it a valuable asset.

Applications in Therapeutics

- Peptide-Based Drugs : The compound's role in synthesizing biologically active peptides has implications for creating drugs targeting various diseases, including cancer and metabolic disorders .

Industrial Applications

Beyond laboratory research, this compound finds applications in biopharmaceutical production and diagnostic reagents. Its stability and ease of use make it suitable for large-scale synthesis processes.

Industrial Case Studies

- Production of Biopharmaceuticals : The compound's use in synthesizing therapeutic peptides has been documented, highlighting its significance in the biopharmaceutical industry .

Data Summary Table

作用机制

The mechanism of action of Boc-D-Gln-ONp primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of glutamine, preventing unwanted side reactions during peptide bond formation. The 4-nitrophenyl ester moiety facilitates the coupling reaction with other amino acids or peptides .

相似化合物的比较

Similar Compounds

Boc-L-glutamine 4-nitrophenyl ester: Similar in structure but differs in the stereochemistry of the glutamine moiety.

Boc-D-glutamine methyl ester: Another derivative used in peptide synthesis but with a different ester group .

Uniqueness

Boc-D-Gln-ONp is unique due to its specific stereochemistry and the presence of the 4-nitrophenyl ester group, which provides distinct reactivity and stability compared to other similar compounds .

生物活性

Boc-D-Gln-ONp, a derivative of D-glutamine, is recognized for its significant biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its properties, synthesis, and biological implications, supported by data tables and relevant case studies.

This compound (CAS Number: 61348-28-5) is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₅ |

| Molecular Weight | 246.26 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 117-119 °C |

| Boiling Point | 509.1 ± 45.0 °C |

| Flash Point | 261.7 ± 28.7 °C |

These properties indicate that this compound is a stable compound under standard laboratory conditions, making it suitable for various applications in peptide synthesis and biological assays .

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ONp (p-nitrophenyl) leaving group. This method enhances the compound's utility in peptide synthesis, particularly in creating biologically active peptides.

Biological Activity

This compound exhibits several biological activities that are crucial for its applications in research and therapy:

1. Ergogenic Effects:

Research indicates that amino acids and their derivatives, including this compound, can influence anabolic hormone secretion and enhance physical performance during exercise. They are recognized as beneficial ergogenic dietary substances that help prevent exercise-induced muscle damage .

2. Peptide Synthesis:

this compound serves as a valuable intermediate in the synthesis of bioactive peptides. Its ability to facilitate the formation of peptide bonds makes it a critical reagent in the development of therapeutic peptides .

3. Enzyme Interaction:

Studies have shown that this compound can interact with specific enzymes, thereby influencing biochemical pathways. For instance, it has been used in experiments involving enzyme-catalyzed reactions where it acted as a substrate or inhibitor, demonstrating its versatility in biochemical research .

Case Studies

Several studies highlight the biological significance of this compound:

- Study on Peptide Hormones: A study published in PNAS demonstrated that peptides synthesized using this compound exhibited biological activity comparable to natural hormones, underscoring its potential in therapeutic applications .

- Ergogenic Supplement Research: A review article discussed the role of amino acid derivatives like this compound in enhancing athletic performance and recovery, emphasizing its importance as an ergogenic supplement .

属性

IUPAC Name |

(4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMMCTZLXOVMFB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。